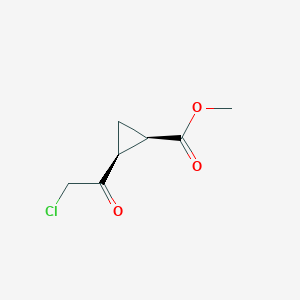![molecular formula C18H15FN6OS B2978259 Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251617-60-3](/img/structure/B2978259.png)
Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a naphthyridine backbone, which is a type of nitrogen-containing heterocycle . It also has a fluoro-methylphenyl group and an ethyl carboxylate group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the naphthyridine core, with the various substituents contributing to its overall shape, size, and properties . The presence of nitrogen in the ring, the fluorine atom in the fluoro-methylphenyl group, and the oxygen atoms in the ethyl carboxylate group would also likely have significant effects on the compound’s electronic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Antibacterial Activity
Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate and its analogs have shown potential in antibacterial applications. Studies indicate that compounds with similar structures exhibit strong antibacterial activities. For instance, Ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, an analog, has been synthesized and studied for its antibacterial properties (Kiely, 1991).
Synthesis and Characterization
The synthesis and characterization of compounds related to Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate are critical for understanding their potential applications. Research on similar compounds, such as Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, includes detailed analyses of their chemical structures and properties (Sapnakumari et al., 2014).
Neuroprotective Properties
Some derivatives of Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate show promising neuroprotective properties. For example, Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate (ITH4012) is a novel tacrine derivative that demonstrates neuroprotective effects and potential applications in the treatment of neurological conditions (Orozco et al., 2004).
Potential in Alzheimer's Disease Research
Certain analogs of Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate have been explored for their potential in Alzheimer's disease research. The compound 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile, related to the chemical structure , was used in conjunction with PET imaging to study neurofibrillary tangles and beta-amyloid plaques in Alzheimer's patients (Shoghi-Jadid et al., 2002).
Crystal Structure Analysis
Understanding the crystal structure of compounds like Ethyl 4-[(3-fluoro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is vital for their potential application in scientific research. Studies on similar compounds, such as Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide insights into their molecular and crystal structures, which can influence their chemical reactivity and biological activity (Kaur et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6OS/c1-11-16(22-24-25(11)14-7-3-12(19)4-8-14)17-21-18(27-23-17)20-13-5-9-15(26-2)10-6-13/h3-10H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQAMKQFDKTZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NSC(=N3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2978176.png)


![7-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2978182.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2978187.png)
![2-Bromothieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B2978189.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea](/img/structure/B2978192.png)
![N-(2-chlorobenzyl)-3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinamine](/img/structure/B2978194.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2978195.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2978196.png)
![(6-Methoxy-1H-indol-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2978198.png)